molecular formula C10H13NO3S B2509773 Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate CAS No. 1798214-56-8

Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate

Cat. No.: B2509773
CAS No.: 1798214-56-8
M. Wt: 227.28
InChI Key: HTZYKENYBLIHMQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate (CAS: 1798214-56-8) is a γ-keto ester derivative featuring a thiophene heterocycle linked via an aminomethyl group. Its molecular formula is C₁₀H₁₃NO₃S (MW: 227.28 g/mol), and it is synthesized through sequential acylation and alkylation reactions using thiophene-2-carbaldehyde and methyl 4-chloro-4-oxobutanoate as precursors . The compound is characterized by a reactive γ-keto ester moiety and a thiophene ring, which contribute to its utility as an intermediate in organic synthesis, particularly for generating heterocyclic derivatives . Key physical properties include a predicted boiling point of 430.4°C and a density of 1.214 g/cm³ .

Properties

IUPAC Name

methyl 4-oxo-4-(thiophen-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-14-10(13)5-4-9(12)11-7-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYKENYBLIHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate typically involves the reaction of thiophen-2-ylmethylamine with an appropriate ester precursor. One common method is the 1,4-addition of thiophen-2-ylmethylamine to a conjugated enone, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can be substituted with different nucleophiles to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Ammonia or primary amines can be used in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate. For instance, derivatives of related structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics such as ampicillin and streptomycin .

Case Study:
A study demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential. The structure–activity relationship (SAR) analysis suggested that modifications to the thiophene moiety could enhance activity against specific bacterial strains .

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.0150.030
Compound BS. aureus0.0080.020
Compound CEnterobacter cloacae0.0040.008

Antifungal Properties

Additionally, compounds derived from similar frameworks have shown promising antifungal activities, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi .

Case Study:
Research indicated that specific derivatives were particularly effective against Trichoderma viride, a common fungal pathogen, suggesting potential applications in agricultural fungicides or treatments for fungal infections in humans .

Potential in Drug Development

The structural characteristics of this compound make it a candidate for further exploration in drug design:

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₀H₁₃NO₃S 227.28 Thiophen-2-ylmethyl, γ-keto ester 1798214-56-8
Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate C₈H₁₀N₂O₃S 214.24 Thiazol-2-yl, γ-keto ester 329205-47-2
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, carboxylic acid 1031281-07-8
4-Oxo-4-(5,6,7,8-tetrahydro-2-naphthalenylamino)butanoate C₁₄H₁₆NO₃ 246.29 Tetrahydro-naphthyl, γ-keto ester N/A

Key Observations:

Thiophene vs.

Ester vs. Carboxylic Acid : The bromophenyl derivative (CAS: 1031281-07-8) replaces the methyl ester with a carboxylic acid, enhancing solubility in polar solvents and reactivity in acid-base reactions .

Aromatic vs. Aliphatic Substituents: The tetrahydro-naphthalenyl analogue (C₁₄H₁₆NO₃) features a bulkier aliphatic substituent, which may sterically hinder reactions at the γ-keto position .

Key Observations:

Ester Hydrolysis: The methyl ester in the target compound can be hydrolyzed to a carboxylic acid, similar to the conversion of methyl 4-oxo-4-(thiophen-2-yl)butanoate to 4-oxo-4-(thiophen-2-yl)butanoic acid .

Bromine Reactivity: The bromophenyl derivative (CAS: 1031281-07-8) enables cross-coupling reactions, a feature absent in the thiophene-methylamino analogue .

Spectroscopic and Physical Properties

Table 3: Physical and Spectral Data

Compound Boiling Point (°C) Density (g/cm³) ¹H NMR (CDCl₃) Key Peaks Reference
This compound 430.4 (predicted) 1.214 δ 2.80 (t, CH₂), 3.71 (s, OCH₃)
Methyl 4-oxo-4-(thiophen-2-yl)butanoate N/A N/A δ 2.80 (t, CH₂), 3.71 (s, OCH₃)
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate N/A N/A Pyridine δ 8.50 (d), Piperidine δ 3.20 (m)

Key Observations:

NMR Signatures: The target compound shares γ-keto ester peaks (e.g., δ 2.80 for CH₂ and δ 3.71 for OCH₃) with its non-amino counterpart (methyl 4-oxo-4-(thiophen-2-yl)butanoate), but distinct shifts arise from the aminomethyl-thiophene group .

Boiling Point Trends: The higher predicted boiling point (430.4°C) of the target compound compared to aliphatic esters (e.g., ethyl 4-oxo-4-(3-pyridyl)butanoate) reflects stronger intermolecular forces due to the thiophene ring .

Biological Activity

Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis Overview

The synthesis of this compound involves several organic reactions, primarily focusing on the formation of a gamma-keto ester from thiophene derivatives. The process typically includes:

  • Friedel-Crafts Acylation : This step introduces the acyl group onto the thiophene ring.
  • Nucleophilic Substitution : Conversion of carboxylic acids to acid chlorides, facilitating further reactions.
  • Alcoholysis : Formation of esters from acid chlorides and alcohols.

The overall synthesis is characterized by moderate difficulty and involves techniques such as thin-layer chromatography (TLC) and NMR spectroscopy for structural confirmation .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have been shown to possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the electron-rich nature of thiophene, which enhances interaction with bacterial cell membranes .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Synthesis and Characterization

A study conducted by Raposo et al. focused on synthesizing methyl 4-oxo-4-(thiophen-2-yl)butanoate through a series of reactions involving thiophene derivatives. The resulting compound was characterized using NMR and IR spectroscopy, confirming its structure and purity .

Case Study 2: Biological Testing

In a separate investigation, the biological activities of synthesized thiophene derivatives were evaluated. The study highlighted the antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundModerateModerate
Thiophene Derivative AHighLow
Thiophene Derivative BLowHigh

Q & A

Q. What are the established synthetic routes for Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with thiophene-2-carbaldehyde. React with a primary amine (e.g., methylamine) to form a Schiff base intermediate via condensation.
  • Step 2: Introduce the γ-keto ester moiety using methyl 4-chloro-4-oxobutanoate (synthesized via Friedel-Crafts acylation, as described in related thiophene derivatives ).
  • Optimization: Use polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) to minimize side reactions. Continuous flow reactors can enhance yield and purity by improving mixing and heat transfer .

Q. How should researchers characterize this compound’s structural integrity?

Methodological Answer:

  • 1H NMR: Analyze in CDCl3 to confirm ester methyl (δ ~3.7 ppm), keto carbonyl (δ ~2.8–3.2 ppm), and thiophene protons (δ ~6.9–7.5 ppm). Compare with reference spectra of structurally similar γ-keto esters .
  • LCMS/HPLC: Confirm molecular ion ([M+H]+) via LCMS and assess purity (>95%) using reverse-phase HPLC with a C18 column (retention time ~1.7–2.0 minutes under acidic conditions) .

Advanced Research Questions

Q. How does the thiophene moiety influence this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The electron-rich thiophene ring enhances nucleophilicity at the methyleneamino group, facilitating reactions with electrophiles (e.g., acyl chlorides). Compare reactivity with non-thiophene analogs using kinetic studies .
  • Steric Effects: Substituents on the thiophene ring (e.g., 3-methyl) can sterically hinder reactions. Use DFT calculations to model transition states and predict regioselectivity .

Q. What strategies resolve contradictory data in reaction mechanism studies?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., D2O) to track proton transfer steps in condensation reactions.
  • Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
  • Computational Validation: Compare experimental results with density functional theory (DFT) simulations to validate proposed mechanisms .

Q. How can researchers design assays to evaluate its biological activity?

Methodological Answer:

  • Target Identification: Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
  • Cellular Uptake: Assess solubility in DMSO/PBS mixtures and monitor intracellular accumulation via confocal microscopy with fluorescently tagged analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Variable Analysis: Identify critical parameters (e.g., solvent purity, reaction scale, catalyst loading) through factorial design experiments. For example, trace water in solvents can hydrolyze the ester group, reducing yields .
  • Reproducibility: Replicate literature procedures using strictly anhydrous conditions and inert atmospheres. Cross-validate yields with independent labs .

3.2 Resolving conflicting bioactivity data across studies
Methodological Answer:

  • Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to compare IC50 values across studies, adjusting for variables like assay temperature/pH .

Comparative Analysis with Analogues

Q. How does this compound compare to thiazole-based analogs?

Methodological Answer:

  • Structural Differences: Replace the thiophene ring with a thiazole and compare electronic profiles via cyclic voltammetry. Thiazole’s nitrogen atom increases polarity, potentially enhancing aqueous solubility .
  • Bioactivity: Test both compounds in parallel cytotoxicity assays (e.g., MTT on HeLa cells). Thiophene derivatives often exhibit higher membrane permeability due to lipophilicity .

Q. What substituents optimize pharmacokinetic properties?

Methodological Answer:

  • SAR Studies: Synthesize derivatives with halogen (Br, F) or methoxy groups on the thiophene ring. Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) .
  • In Vivo Testing: Administer analogs to rodent models and measure plasma half-life. Fluorine substituents typically improve metabolic resistance .

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